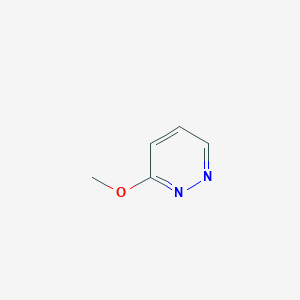

3-Méthoxypyridazine

Vue d'ensemble

Description

3-Methoxypyridazine, also known as 3-MP, is a heterocyclic organic compound that is widely used in scientific research and in the laboratory. It is a versatile compound with a wide variety of applications, from synthesis and catalysis, to biochemistry and physiology.

Applications De Recherche Scientifique

Industrie chimique

La 3-méthoxypyridazine est un composé chimique utilisé dans l'industrie chimique . Elle est produite par Tokyo Chemical Industry Co., Ltd . Elle est sensible à l'air et à la chaleur .

Chimie analytique

Différents tableaux analytiques peuvent être recherchés sur chaque page de détail du produit et la recherche de documents sur les produits . Cela suggère que la this compound peut être utilisée en chimie analytique pour l'analyse et l'identification d'autres composés .

Synthèse d'autres composés

La this compound peut être utilisée dans la synthèse d'autres composés . Par exemple, la 3-chloro-6-méthoxypyridazine, un dérivé de la this compound, subit une métallation régiosélective en utilisant divers alkylamides de lithium, des températures et des solvants (THF et éther) . Elle a été lithiée en utilisant du lithium 2,2,6,6-tétraméthylpipéridure lors de la synthèse de la minaprine .

Industrie pharmaceutique

Le composé 3-chloro-6-méthoxypyridazine, qui peut être synthétisé à partir de la this compound, est utilisé dans la synthèse de la minaprine , un médicament utilisé pour ses propriétés antidépressives et anxiolytiques

Safety and Hazards

Mécanisme D'action

Target of Action

This compound belongs to the pyridazine family, which is known to interact with a wide range of biological targets and physiological effects

Mode of Action

Pyridazinone derivatives, a group that 3-methoxypyridazine belongs to, are known to exhibit a broad spectrum of pharmacological activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, but the specific interactions of 3-Methoxypyridazine remain to be elucidated.

Biochemical Pathways

Pyridazinone derivatives have been reported to influence a variety of pathways, leading to a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Result of Action

As a member of the pyridazinone family, it is anticipated to have a broad range of biological activities

Analyse Biochimique

Biochemical Properties

3-Methoxypyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase, where it acts as an inhibitor. This interaction is crucial as it can modulate the enzyme’s activity, leading to changes in the production of prostaglandins, which are involved in inflammation and other physiological processes . Additionally, 3-Methoxypyridazine has been studied for its potential to bind with proteins involved in molecular recognition, leveraging its unique physicochemical properties .

Cellular Effects

The effects of 3-Methoxypyridazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methoxypyridazine has been shown to affect the arachidonic acid pathway, leading to altered platelet aggregation and inflammatory responses . Furthermore, its impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, 3-Methoxypyridazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cyclooxygenase involves binding to the enzyme’s active site, inhibiting its function and reducing the production of inflammatory mediators . Additionally, 3-Methoxypyridazine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxypyridazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methoxypyridazine remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to 3-Methoxypyridazine in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3-Methoxypyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without significant adverse effects. At higher doses, 3-Methoxypyridazine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Methoxypyridazine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 3-Methoxypyridazine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its physicochemical properties and interactions with intracellular proteins . This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

3-Methoxypyridazine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins to exert its effects . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

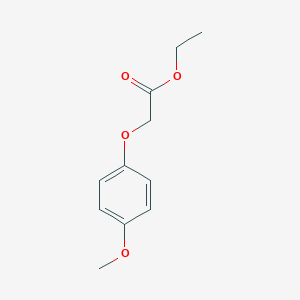

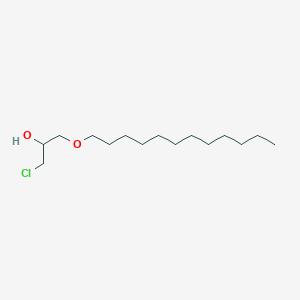

IUPAC Name |

3-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFHDLDAWYTMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303423 | |

| Record name | 3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-65-4 | |

| Record name | 3-Methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the 3-methoxypyridazine molecule particularly susceptible to electrophilic substitution reactions?

A1: The presence of the methoxy group (-OCH3) at the 3-position of the pyridazine ring significantly influences the molecule's reactivity. This electron-donating group increases electron density in the pyridazine ring, particularly at the ortho and para positions relative to the methoxy substituent. This enhanced electron density makes these positions more attractive to electrophiles, facilitating electrophilic substitution reactions. [, , ]

Q2: Can you provide an example of a common electrophilic substitution reaction involving 3-methoxypyridazine?

A2: Nitration is a prime example of an electrophilic substitution reaction readily undergone by 3-methoxypyridazine. Studies show that nitration of 3-methoxypyridazine 1-oxide with nitric acid yields a mixture of 3-methoxy-4-nitropyridazine 1-oxide and 3-methoxy-4,6-dinitropyridazine 1-oxide. This reaction highlights the activating effect of the methoxy group and the N-oxide, directing the incoming nitro group to the ortho and para positions. [, ]

Q3: Beyond nitration, are there other reactions where the reactivity of 3-methoxypyridazine is exploited?

A3: Yes, the reactivity of 3-methoxypyridazine extends to other transformations. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In these reactions, the methoxy group can serve as a directing group for the metalation step, enabling the introduction of aryl or heteroaryl substituents onto the pyridazine ring. This synthetic strategy allows for the preparation of diversely functionalized pyridazine derivatives, which are valuable building blocks for pharmaceuticals and agrochemicals. [, ]

Q4: What is the significance of the N-oxide functionality in derivatives like 3-methoxypyridazine 1-oxide?

A4: The N-oxide group in 3-methoxypyridazine 1-oxide introduces interesting reactivity. Research has demonstrated that this group can be strategically employed to facilitate nucleophilic displacement reactions. For example, treatment of 4,6-dinitro-3-methoxypyridazine 1-oxide with various nucleophiles can lead to the displacement of either the nitro group, the methoxy group, or even the chloro substituent, depending on the reaction conditions and the nucleophile used. This versatility makes such N-oxides useful intermediates in organic synthesis. []

Q5: Have any studies investigated the photochemical reactivity of 3-methoxypyridazine?

A5: Yes, researchers have explored the photochemistry of 3-methoxypyridazine. Notably, irradiation of 3-methoxypyridazine in methanol containing hydrochloric acid resulted in the formation of 4-methylated and 4,6-dimethylated products. This photo-induced methylation highlights another facet of 3-methoxypyridazine's reactivity and its potential in photochemical transformations. []

Q6: Can 3-methoxypyridazine be used to synthesize other heterocyclic systems?

A6: Absolutely. One illustrative example is the conversion of 4-amino-6-chloro-3-methoxypyridazine to 5-amino-6-methoxypyridazin-3(2H)-one by reacting it with potassium acetate in acetic acid at elevated temperatures. This reaction demonstrates the potential of 3-methoxypyridazine derivatives as precursors for the synthesis of other valuable heterocyclic compounds like pyridazinones. []

Q7: What analytical techniques are commonly used to characterize 3-methoxypyridazine and its derivatives?

A7: Various spectroscopic methods are essential for characterizing 3-methoxypyridazine and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, is routinely used to elucidate the structures of these compounds. Infrared (IR) spectroscopy provides valuable information about the functional groups present. Additionally, mass spectrometry (MS) is employed to determine molecular weight and fragmentation patterns, aiding in structural confirmation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

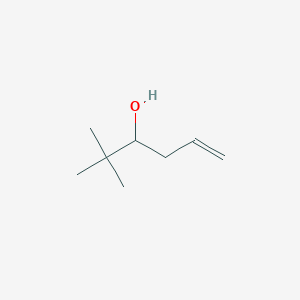

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)